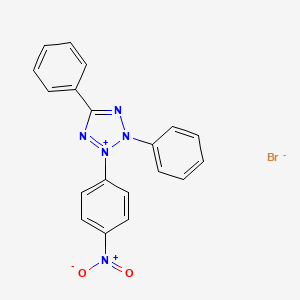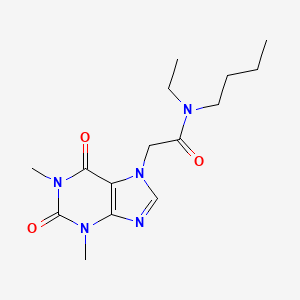
3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide
説明
3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide, also known as NPTB, is a tetrazolium salt that is widely used in scientific research. It is a yellowish-orange powder that is soluble in water and organic solvents. NPTB is a highly reactive molecule that is widely used as a redox indicator in biochemical and physiological experiments.
作用機序
3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is a highly reactive molecule that undergoes a redox reaction when exposed to electrons. The mechanism of action of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide involves the reduction of the nitro group to an amino group, which changes the color of the molecule from yellow to purple. The reduction of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide can be catalyzed by a variety of enzymes and other redox-active molecules, such as NADH and FADH2. The reduction of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is reversible, allowing it to be used as a redox indicator in both oxidative and reductive environments.
Biochemical and Physiological Effects
3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide has a variety of biochemical and physiological effects, depending on the specific application. In enzymology, 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is used to measure the activity of enzymes that produce or consume electrons, such as dehydrogenases and oxidases. In microbiology, 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is used to measure the growth of bacteria and fungi. In environmental science, 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is used to measure the presence of pollutants in water and soil. 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is also used in cell biology to measure the production of ROS, which can have both beneficial and detrimental effects on cellular function.
実験室実験の利点と制限
One of the main advantages of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is its high sensitivity and specificity for redox reactions. 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is a highly reactive molecule that can detect even small changes in redox potential. 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to the use of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide. For example, 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide can be toxic to cells and organisms at high concentrations, and its use may interfere with other biochemical and physiological processes.
将来の方向性
There are many potential future directions for the use of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide in scientific research. One area of interest is the development of new methods for measuring ROS production in cells and tissues. Another area of interest is the use of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide in the development of new drugs and therapies for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, there is ongoing research into the use of 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide as a redox sensor in environmental monitoring and pollution remediation.
科学的研究の応用
3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is widely used in scientific research as a redox indicator. It is commonly used to measure the activity of enzymes that produce or consume electrons, such as dehydrogenases and oxidases. 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is also used to measure the production of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a key role in cellular signaling and oxidative stress. 3-(4-nitrophenyl)-2,5-diphenyl-2H-tetrazol-3-ium bromide is also used in microbiology to measure the growth of bacteria and fungi, as well as in environmental science to measure the presence of pollutants in water and soil.
特性
IUPAC Name |
2-(4-nitrophenyl)-3,5-diphenyltetrazol-2-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N5O2.BrH/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20-22(23)16-9-5-2-6-10-16;/h1-14H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNTZOVSEPPILK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B3978139.png)
![3-[3-({[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3978143.png)
![propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B3978145.png)
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3978160.png)

![N,N-diethyl-4-methoxy-3-{[(2-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3978178.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3978186.png)

![4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3978201.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3978208.png)

![3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3978226.png)
![3-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3978231.png)